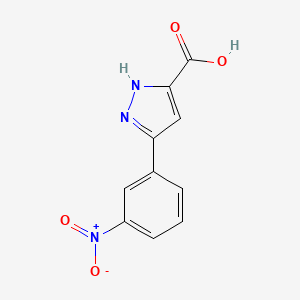

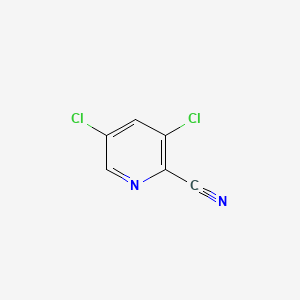

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC belongs to the family of pyrazole derivatives, which are widely used in medicinal chemistry and drug discovery. NPC is an important intermediate in the synthesis of several biologically active compounds, including anti-inflammatory, anti-cancer, and anti-microbial agents.

Wissenschaftliche Forschungsanwendungen

Antioxidant Potential

- Pyrazole derivatives, including those with nitrophenyl groups, have been studied for their antioxidant properties. For instance, compounds with pyrazole and naphthalene moieties have shown significant in vitro antioxidant activity and demonstrated potential as 15-lipoxygenase inhibitors. These compounds were also evaluated in vivo for their antioxidant capabilities, suggesting their potential therapeutic application in conditions associated with oxidative stress (Ali et al., 2020).

Antipyretic and Hypothermic Effects

- Research has indicated that pyrazoline derivatives, similar in structure to the target compound, exhibit hypothermic and antipyretic effects. For example, certain pyrazolines were found to reduce body temperature and counteract fever induced by endotoxins in mice, suggesting their utility as antipyretic agents (Souza et al., 2002).

Enzyme Inhibition

- Pyrazole-based compounds have been explored for their ability to inhibit enzymes involved in various biological processes. For example, pamoic acid, a potent GPR35 agonist, has shown to activate extracellular signal-regulated kinase and β-arrestin2, implicating the potential of pyrazole derivatives in modulating receptor-mediated pathways (Zhao et al., 2010).

Anti-inflammatory and Analgesic Activities

- New pyrazole derivatives have been synthesized and assessed for their biological activities, including analgesic and anti-inflammatory effects. These compounds have shown promising results in reducing pain and inflammation in various models, further supporting the therapeutic potential of pyrazole-based compounds in pain management and inflammatory conditions (Oliveira et al., 2017).

Vasodilator Responses

- Certain pyrazole derivatives have been identified as activators of soluble guanylyl cyclase, showing vasodilator activity in both pulmonary and systemic vascular beds. This suggests potential applications in the treatment of cardiovascular conditions, where modulation of vascular tone is beneficial (Pankey et al., 2011).

Eigenschaften

IUPAC Name |

3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYVJIGBLQRTRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378046 |

Source

|

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

899714-76-2 |

Source

|

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)